Estradiol 3-phosphate
CAS No.: 13425-82-6
Cat. No.: VC1875547
Molecular Formula: C18H25O5P
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13425-82-6 |
|---|---|
| Molecular Formula | C18H25O5P |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |
| Standard InChI Key | HRGSZQQJTWZVHP-ZBRFXRBCSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
| SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Introduction
Chemical Identity and Structure
Molecular Composition
Estradiol 3-phosphate is an estrogen ester formed by the phosphorylation of the hydroxyl group at the C3 position of estradiol. Like its isomer estradiol 17β-phosphate, it contains phosphoric acid esterified to the estradiol molecule, though at a different position . The chemical formula for estradiol 3-phosphate is C₁₈H₂₅O₅P, identical to that of estradiol 17β-phosphate, with a molar mass of approximately 352.367 g/mol . This compound represents one of several water-soluble conjugates of estradiol that have been investigated for their pharmacological properties.
Structural Characteristics
The defining characteristic of estradiol 3-phosphate is the location of the phosphate group at the C3 position of the steroid A-ring, as opposed to the 17β position on the D-ring in estradiol 17β-phosphate. This structural difference significantly affects the compound's biological behavior, metabolism, and pharmacokinetic properties. The 3-position in estradiol is particularly important as it contains a phenolic hydroxyl group that contributes significantly to the molecule's estrogenic activity.
Biochemical Properties and Metabolism
Pharmacokinetic Profile
As a phosphorylated derivative, estradiol 3-phosphate likely demonstrates enhanced water solubility compared to free estradiol, similar to other water-soluble conjugates like estradiol sulfate . The log P value, which indicates lipophilicity, would be expected to be lower than that of estradiol (4.0) and more comparable to other water-soluble estradiol conjugates which typically range between 0.3-3.8 . This increased hydrophilicity potentially affects absorption, distribution, and elimination pathways in biological systems.
Metabolic Transformation
Like other estradiol esters, estradiol 3-phosphate likely functions as a prodrug, requiring enzymatic cleavage to release active estradiol. Phosphatase enzymes are believed to hydrolyze the phosphate ester bond, though the specific phosphatases responsible for metabolizing estradiol 3-phosphate may differ from those that process the 17β isomer . This enzymatic processing represents a critical step in the compound's bioactivation and subsequent physiological effects.
Receptor Interactions
The phosphorylation at the C3 position potentially alters the compound's ability to bind to estrogen receptors (ERs). In the unmodified estradiol molecule, the hydroxyl group at C3 forms important hydrogen bonds with amino acid residues in the ER binding pocket. Phosphorylation at this position may significantly impact receptor binding dynamics and subsequent signaling cascades, differentiating it functionally from both free estradiol and 17β-phosphorylated derivatives.
Metabolic Pathways and Cellular Effects
Pentose Phosphate Pathway Interactions
The PPP represents a crucial metabolic pathway for generating NADPH and ribose-5-phosphate, essential components for fatty acid synthesis and nucleotide production, respectively. Research has shown that estrogen treatment increases several PPP intermediates, including sedoheptulose-1,7-phosphate, erythrose-4-phosphate, and ribose-phosphate . This upregulation supports cell proliferation by providing essential building blocks for DNA and RNA synthesis.
Cellular Proliferation Effects
Estrogens, including estradiol derivatives, typically promote cell proliferation in estrogen-responsive tissues. This proliferative effect appears to be mediated, in part, through activation of the PPP, which supplies necessary nucleotide precursors . Studies have demonstrated that inhibiting the PPP with compounds like 6-aminonicotinamide (6-AN) can counteract the growth-promoting effects of estrogen treatment, suggesting a mechanistic link between estrogen signaling and pentose phosphate metabolism .
Comparison with Other Estradiol Derivatives
Estradiol Phosphate Derivatives
The following table compares key properties of estradiol 3-phosphate with other estradiol derivatives:
| Estrogen Derivative | Phosphate Position | Function | Relative Estrogenic Potency | Application Status |
|---|---|---|---|---|
| Estradiol 3-phosphate | C3 | Prodrug | Not fully established | Research compound |
| Estradiol 17β-phosphate | C17β | Prodrug | Comparable to estradiol after hydrolysis | Component of marketed drugs |
| Polyestradiol phosphate | C3-C17β polymer | Sustained-release prodrug | 0.81 (relative to estradiol) | Marketed for prostate cancer |
| Estramustine phosphate | C3, C17β | Dual-action agent | 0.52 (relative to estradiol) | Marketed for prostate cancer |
| Estradiol | N/A | Active hormone | 1.00 (reference) | Various approved formulations |
Water-Soluble Conjugates
Among water-soluble estradiol conjugates, phosphate esters represent an important subcategory with distinct pharmacokinetic properties. While estradiol sulfate (conjugated at C3) and estradiol glucuronide (conjugated at C17β) are primarily metabolic products, phosphate esters have been developed specifically as pharmaceutical agents . The log P values for these water-soluble conjugates typically range from 0.3 to 3.8, significantly lower than those of fatty acid esters of estradiol, which can exceed 12.0 .
Molecular Signaling and Cellular Responses
Estrogen Receptor Signaling
Estrogens typically exert their biological effects by binding to estrogen receptors (ESRs), forming complexes that translocate to the nucleus and regulate gene expression . This signaling cascade influences numerous cellular processes, including metabolism, proliferation, and differentiation. The positioning of the phosphate group in estradiol 3-phosphate potentially modifies receptor binding characteristics and subsequent signaling pathways compared to unmodified estradiol.
Impact on G6PD Expression
Research on estrogen signaling has established that estrogen receptor complexes can promote the expression of G6pd and the translation of glucose-6-phosphate dehydrogenase (G6PD) . This enzyme catalyzes the rate-limiting step in the PPP, converting glucose-6-phosphate to 6-phosphogluconate while reducing NADP+ to NADPH. The increased activity of this pathway supports nucleotide synthesis and cellular proliferation in estrogen-responsive tissues.
Nucleotide Synthesis and Cell Proliferation
The activation of the PPP following estrogen exposure provides essential materials for DNA and RNA synthesis, supporting cell proliferation . Studies have demonstrated that inhibiting this pathway significantly reduces estrogen-induced cell growth, highlighting the critical relationship between estrogen signaling, pentose phosphate metabolism, and cellular proliferation . This metabolic link may have implications for understanding both physiological responses to estrogens and pathological conditions like estrogen-dependent cancers.
Research Limitations and Future Directions
Current Knowledge Gaps
Despite the extensive research on estradiol and its derivatives, specific studies focusing on estradiol 3-phosphate remain limited. Much of our understanding of this compound derives from broader research on estradiol phosphate derivatives and their metabolic fates. This knowledge gap presents opportunities for dedicated investigations into the unique properties and applications of estradiol 3-phosphate.
Analytical Challenges
The analysis of estradiol phosphate esters presents technical challenges due to their relatively low abundance in biological samples and their susceptibility to enzymatic hydrolysis during sample processing. Advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), offer promising approaches for detecting and quantifying these compounds in complex biological matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume